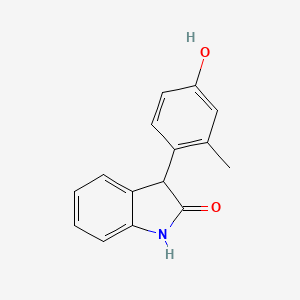![molecular formula C12H15N3O2 B14381717 1,3-Diethyl-5-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 88628-99-3](/img/structure/B14381717.png)
1,3-Diethyl-5-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diethyl-5-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidine derivatives, including 1,3-Diethyl-5-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, can be achieved through various methods. One common approach involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl
Another method involves heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base, such as sodium methoxide in butanol . This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives, with the acetyl methyl group and the amide carbonyl moiety participating in the cyclization process.
Industrial Production Methods
Industrial production of pyrido[2,3-d]pyrimidine derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The Gould–Jacobs reaction and the reflux method with carboxylic anhydrides or acid chlorides are commonly employed in industrial settings due to their efficiency and scalability.
化学反应分析
Types of Reactions
1,3-Diethyl-5-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzylamine in the presence of a base such as sodium methoxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted pyrido[2,3-d]pyrimidine derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
1,3-Diethyl-5-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 1,3-Diethyl-5-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of tyrosine kinases, preventing their activation and subsequent signaling pathways involved in cell proliferation . As a CDK inhibitor, it interferes with the cell cycle by inhibiting the activity of cyclin-dependent kinases, leading to cell cycle arrest and apoptosis .
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Shares a similar core structure but differs in the substituents attached to the ring system.
Pyrido[2,3-d]pyrimidin-7-one: Another derivative with variations in the position and nature of substituents.
Pyrimidino[4,5-d][1,3]oxazine: Contains an additional fused oxazine ring, leading to different chemical properties and biological activities.
Uniqueness
1,3-Diethyl-5-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to act as both a tyrosine kinase inhibitor and a CDK inhibitor highlights its potential as a versatile therapeutic agent .
属性
CAS 编号 |
88628-99-3 |
|---|---|
分子式 |
C12H15N3O2 |
分子量 |
233.27 g/mol |
IUPAC 名称 |
1,3-diethyl-5-methylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H15N3O2/c1-4-14-10-9(8(3)6-7-13-10)11(16)15(5-2)12(14)17/h6-7H,4-5H2,1-3H3 |
InChI 键 |
HDDBHRZUKPMKNE-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=NC=CC(=C2C(=O)N(C1=O)CC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


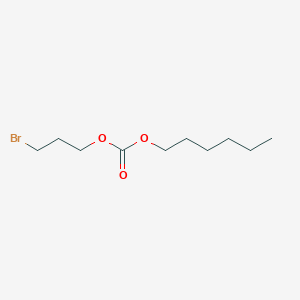
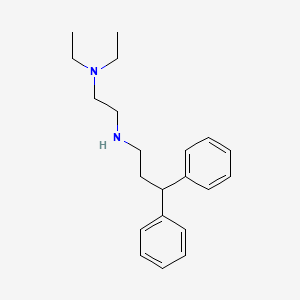
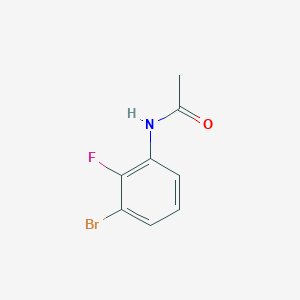
![2,2-Dibromo-1-[2'-(bromoacetyl)[1,1'-biphenyl]-2-yl]ethan-1-one](/img/structure/B14381649.png)
![4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine](/img/structure/B14381652.png)
![[Bromo(chloro)methylidene]iron(1+)](/img/structure/B14381663.png)
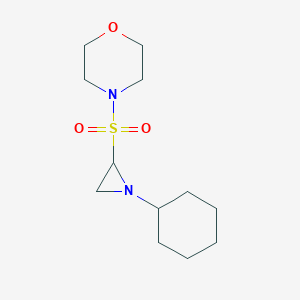
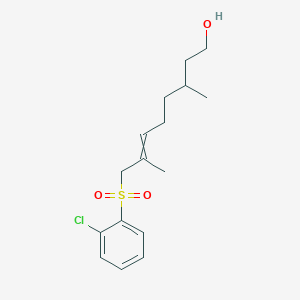

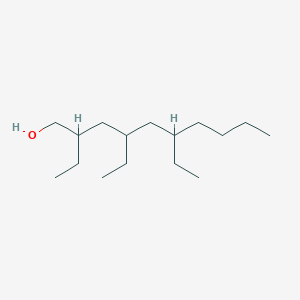
![1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethan-1-one](/img/structure/B14381700.png)
![2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine](/img/structure/B14381702.png)
![{4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14381707.png)
